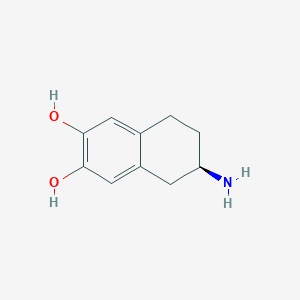
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes ethylamine, hydroxymethyl groups, and diphosphono groups, all bonded to a potassium salt. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt typically involves the reaction of ethylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The reaction mixture is then subjected to filtration and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt involves its ability to chelate metal ions and interact with various molecular targets. The diphosphono groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications such as water treatment and as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, stabilizing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt can be compared with other similar compounds such as:
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound also contains hydroxymethyl groups and is used in similar applications, but it lacks the diphosphono groups.
Trisodium dicarboxymethyl alaninate: This compound is another chelating agent with similar applications in water treatment and industrial processes.
The uniqueness of this compound lies in its combination of ethylamine, hydroxymethyl, and diphosphono groups, which provide it with distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
73384-96-0 |
|---|---|
Molekularformel |
C4H9K4NO8P2 |
Molekulargewicht |
417.46 g/mol |
IUPAC-Name |
tetrapotassium;[1,1-diphosphonatoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H13NO8P2.4K/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7;;;;/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
SSHIFRAZZFLEHI-UHFFFAOYSA-J |
Kanonische SMILES |
CC(N(CO)CO)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



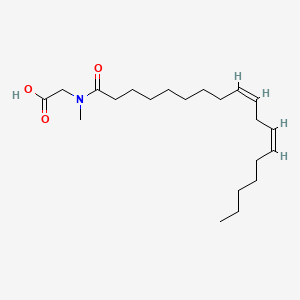


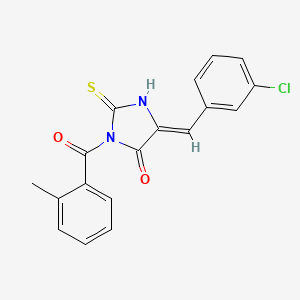

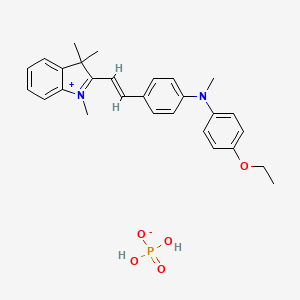
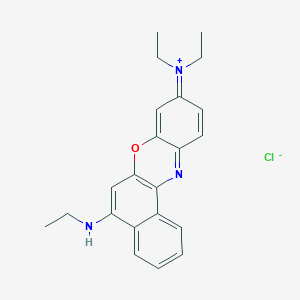
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)

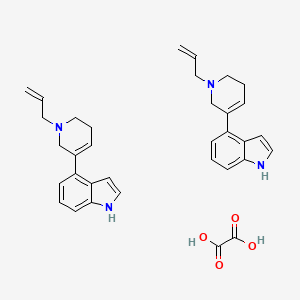

![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
